Magnesium Butyrate
Description
Significance of Short-Chain Fatty Acids (SCFAs) in Biological Systems
SCFAs play a crucial role in maintaining the health of the intestinal barrier, regulating the host's metabolism, and modulating the communication between the gut and the brain, known as the gut-brain axis. frontiersin.orgmetabolon.com They act as an energy source for the cells lining the colon and are involved in various host-signaling mechanisms. metabolon.comnih.gov Research has shown that SCFAs can influence inflammation, with a decreased production being associated with several metabolic diseases. mdpi.com Their regulatory functions are primarily mediated through two main pathways: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylase (HDAC). mdpi.com
Overview of Butyrate (B1204436) as a Key Microbial Metabolite
Butyrate, a four-carbon SCFA, is a principal metabolite generated by the gut microbiota through the fermentation of non-digestible carbohydrates. fems-microbiology.orgpeerj.com It is particularly important as a primary energy source for colonocytes, the epithelial cells of the colon. mdpi.compurelabvitamins.com The production of butyrate is dependent on the presence of specific butyrate-producing bacteria, primarily from the Firmicutes phylum, such as Faecalibacterium prausnitzii, Clostridium spp., Eubacterium spp., and Roseburia spp. mdpi.commdpi.com
Beyond its role as an energy substrate, butyrate has been shown to have numerous beneficial effects on host health. peerj.commubychem.in It plays a critical part in regulating intestinal homeostasis, maintaining the integrity of the epithelial barrier, and modulating immune responses. mdpi.commdpi.com Studies have indicated that butyrate can inhibit the growth of malignant colon cells while promoting the health of normal colonocytes. fems-microbiology.org Furthermore, it has demonstrated anti-inflammatory properties and has been linked to the prevention and treatment of several intestinal diseases. peerj.comnih.gov
Classification and Scope of Butyrate Derivatives in Academic Research
In academic research, butyrate is studied in various forms, primarily as butyric acid and its salts, known as butyrates. Butyric acid itself is a volatile and odorous liquid, which can make it challenging to handle in research and practical applications. mdpi.com Consequently, its derivatives, particularly its salts, are often used.
The most commonly studied butyrate derivatives are its mineral salts, which are formed by reacting butyric acid with a mineral base. These include:
Sodium Butyrate: This is the most extensively researched butyrate salt and is often used in in-vitro and in-vivo studies investigating the effects of butyrate. frontiersin.orgwbcil.com
Calcium Butyrate: Another common derivative, calcium butyrate, is also utilized in research, sometimes in combination with other butyrate salts. nih.govgoogle.com
Potassium Butyrate: This salt is also a subject of study in the context of butyrate's biological functions. mubychem.com
Magnesium Butyrate: This derivative is of growing interest due to the combined potential effects of both magnesium and butyrate. nih.govontosight.ai
Butyrate esters, such as tributyrin (B1683025) (a triglyceride of butyric acid), are also investigated as a means of delivering butyrate to the gastrointestinal tract. bodybio.com Research on these derivatives aims to understand their stability, bioavailability, and efficacy in various biological models. mdpi.com
Rationale for Investigating this compound as a Specific Butyrate Salt
The investigation into this compound as a specific butyrate salt is driven by the potential for synergistic or complementary effects of its two components: magnesium and butyrate. ontosight.ai Magnesium is an essential mineral involved in numerous physiological processes, and its deficiency can impact health. nih.gov Butyrate, as established, is a key SCFA with significant benefits for gut health and beyond. nih.gov
Combining butyrate with magnesium offers a dual-purpose compound. Research suggests that this compound could be a readily available source of magnesium for the body. preprints.org Furthermore, the butyrate component may enhance the absorption of magnesium. preprints.org In specific applications, such as animal nutrition, this compound is being explored as an alternative to other magnesium sources like magnesium oxide, with studies indicating it may be a superior source for absorption. preprints.org The investigation of this compound, therefore, aims to harness the established benefits of butyrate while simultaneously providing an essential mineral, potentially with enhanced bioavailability. ontosight.aipreprints.org
Chemical Profile of this compound
This compound is a chemical compound with the molecular formula C8H14MgO4 and a molecular weight of 198.5 g/mol . mubychem.inchemicalbook.comindiamart.com It is also referred to as butyric acid magnesium salt or magnesium dibutyrate. mubychem.in
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is typically a white, fluffy, hygroscopic powder with a slight, characteristic odor. mubychem.inindiamart.com It is sparingly soluble in water and slightly soluble in methanol. mubychem.inlookchem.com
| Property | Value | Source(s) |
| Molecular Formula | C8H14O4Mg | mubychem.inchemicalbook.comindiamart.com |
| Molecular Weight | 198.5 g/mol | mubychem.inchemicalbook.com |
| Appearance | White fluffy hygroscopic powder | mubychem.in |
| Odor | Slight, characteristic | mubychem.inindiamart.com |
| Melting Point | >285°C (decomposes) | chemicalbook.comchemicalbook.com |
| Solubility | Sparingly soluble in water, slightly soluble in methanol | mubychem.inlookchem.comchemicalbook.com |
| pH of 5% Solution | Neutral to Alkaline | mubychem.inanmol.org |
| Hygroscopicity | Hygroscopic | mubychem.inlookchem.comchemicalbook.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Synthesis and Formulation
The synthesis of this compound typically involves the reaction of butyric acid with a magnesium-containing base, such as magnesium oxide or magnesium hydroxide (B78521). One method describes the production of [11C]-labeled butyrate through the reaction of [11C]CO2 with propyl magnesium chloride, followed by quenching with hydrochloric acid and purification. snmjournals.org Another patented method for producing non-hygroscopic salts of 4-hydroxybutyric acid suggests that this compound can be crystallized from an aqueous solution. google.com
In terms of formulation, this compound is available as a powder. mubychem.in Due to its hygroscopic nature, it requires storage in a refrigerator under an inert atmosphere to prevent moisture absorption. lookchem.comchemicalbook.com For research and commercial purposes, it is often supplied in sealed containers. mubychem.in
Analytical Characterization
Several analytical techniques are employed to characterize this compound and ensure its purity and identity. These methods include:
Wet-ashing followed by precipitation: This chemical analysis method can be used to determine the magnesium content. The sample is treated with acids, and the magnesium is precipitated and weighed. nist.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used to measure the magnesium content in various samples, including feed, feces, and urine, in animal studies. preprints.org
Spectrographic analysis: This method is used to examine for metallic impurities by exciting a sample in a direct-current arc and observing the spectrum for characteristic lines of different elements. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the radiochemical purity of labeled this compound, such as [11C]butyrate. snmjournals.org
Infrared Spectrometry: This technique has been used to analyze the composition of colostrum in studies involving this compound supplementation in dairy cows. mdpi.com
DNA Isolation and Sequencing: In studies investigating the effect of this compound on the gut microbiome, DNA is isolated from fecal samples for analysis. google.com
Research Applications of this compound
This compound is utilized in various research settings to explore the multifaceted roles of both magnesium and butyrate in biological systems.
In Vitro Studies
Cell Culture Models: In vitro studies using cell lines are fundamental to understanding the cellular mechanisms of this compound. For instance, research has investigated the antiproliferative effects of magnesium acetate (B1210297) (a related magnesium salt) on gastric adenocarcinoma cells (AGS), providing a basis for similar investigations with this compound. frontiersin.org Studies on other butyrate derivatives have shown they can reduce inflammation and enhance intestinal barrier integrity in porcine intestinal epithelial cell lines (IPEC-J2). mdpi.com Research on Caco-2 human colon cells has shown that butyrate can reduce cellular magnesium absorption, suggesting a complex regulatory relationship. nih.govnih.gov
In Vivo Animal Studies
Ruminant Nutrition: A significant area of in vivo research for this compound is in ruminant nutrition, particularly for dairy cows. Studies have been conducted to determine the bioavailability of magnesium from this compound, with findings suggesting it is a readily available source. preprints.org Research has also explored the effects of prepartum this compound supplementation on dairy cows, showing improvements in colostrum yield, calving ease, and the vitality of newborn calves. nih.gov These studies often involve feeding trials where this compound is added to the total mixed ration, followed by the collection and analysis of blood, milk, and fecal samples. nih.govpreprints.org
Gut Microbiome Modulation: Animal models, such as rats, have been used to study the effects of a combination of calcium and this compound on the gut microbiome. These studies analyze fecal samples to assess changes in the diversity and abundance of various bacterial species. google.com
Cardiovascular Health: In studies on atherosclerosis using mouse models (ApoE−/− mice), butyrate administration has been shown to improve the gut microbial composition and ameliorate atherosclerosis. nih.gov While these studies may use other forms of butyrate, they provide a strong rationale for investigating this compound in similar models.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7MgO2+ |
|---|---|
Molecular Weight |
111.40 g/mol |
IUPAC Name |
magnesium;butanoate |
InChI |
InChI=1S/C4H8O2.Mg/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+2/p-1 |
InChI Key |
XZXFQZFALWOEBN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Synthesis and Production Methodologies for Butyrate and Its Salts
Chemical Synthesis Routes for Butyric Acid Precursors
The industrial production of butyric acid is predominantly achieved through chemical synthesis, a method favored for its cost-effectiveness and the ready availability of starting materials. biorxiv.orgresearchgate.net The principal route involves the oxidation of butyraldehyde (B50154). biorxiv.orgresearchgate.net
Butyraldehyde, the key precursor, is manufactured almost exclusively through the hydroformylation of propylene (B89431), a process also known as oxo synthesis. biorxiv.org This reaction involves combining propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. nih.govmdpi.com
CH₃CH=CH₂ + H₂ + CO → CH₃CH₂CH₂CHO
Historically, cobalt carbonyl was the catalyst of choice, but modern processes more commonly utilize rhodium-based catalysts, such as rhodium complexes with water-soluble ligands like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt). biorxiv.org The use of rhodium catalysts allows for milder reaction conditions, typically around 95–100 °C and 1.8 MPa, and results in a higher ratio of the desired n-butyraldehyde over its isomer, isobutyraldehyde. mdpi.com The annual production of butyraldehyde via this method is estimated to be in the billions of kilograms. biorxiv.org
Once butyraldehyde is obtained, it is oxidized to form butyric acid. biorxiv.orgbiorxiv.org Butyraldehyde is readily oxidized, even by air, to yield butyric acid. nih.gov
Alternative, less common methods for producing butyraldehyde include the catalytic dehydrogenation of n-butanol and, historically, the catalytic hydrogenation of crotonaldehyde, which is itself derived from acetaldehyde. biorxiv.org
Bioproduction of Butyrate (B1204436) by Microbial Fermentation
Bioproduction through microbial fermentation presents an alternative to chemical synthesis, driven by consumer preference for biologically sourced products in the food and pharmaceutical industries. nih.gov This process utilizes various microorganisms that naturally produce butyrate as a fermentation end-product from different substrates.
A diverse range of anaerobic bacteria are capable of producing butyrate. The majority of these microorganisms belong to the phylum Firmicutes, particularly within Clostridial clusters IV and XIVa. researchgate.netnih.govoup.com Key butyrate-producing genera include Clostridium, Faecalibacterium, Roseburia, and Eubacterium. nih.govrupahealth.com Faecalibacterium prausnitzii is one of the most abundant butyrate producers found in the human gut, along with species like Eubacterium rectale and Roseburia intestinalis. nih.govrupahealth.comhealthmatters.io While Firmicutes are the primary producers, certain species from other phyla such as Bacteroidetes, Fusobacteria, and Proteobacteria can also synthesize butyrate. nih.govnih.gov For industrial applications, Clostridium species like C. butyricum and C. tyrobutyricum are often preferred due to their high productivity and tolerance to acidic conditions. biorxiv.org
Table 1: Key Butyrate-Producing Microorganisms
| Phylum | Genus | Species Examples |
| Firmicutes | Clostridium | C. butyricum, C. tyrobutyricum, C. acetobutylicum, C. kluyveri biorxiv.orgoup.com |
| Firmicutes | Faecalibacterium | F. prausnitzii nih.govkarger.comtandfonline.com |
| Firmicutes | Roseburia | R. intestinalis, R. hominis, R. inulinivorans nih.govrupahealth.comwikipedia.org |
| Firmicutes | Eubacterium | E. rectale, E. hallii nih.govhealthmatters.iotandfonline.com |
| Firmicutes | Coprococcus | Coprococcus spp. nih.govnih.gov |
| Firmicutes | Anaerostipes | A. hadrus nih.govgutnliver.org |
Bacteria synthesize butyrate through several metabolic pathways, with the acetyl-CoA pathway being the most common, especially in gut commensals. nih.govnih.gov This pathway starts from acetyl-CoA, which is converted in a series of steps to the intermediate butyryl-CoA. asm.org From butyryl-CoA, there are two primary terminal pathways for butyrate formation: the Butyryl-CoA:acetate (B1210297) CoA-transferase pathway and the Butyrate Kinase pathway. biorxiv.orgresearchgate.net
Butyryl-CoA:acetate CoA-transferase (but) pathway: In this route, the enzyme butyryl-CoA:acetate CoA-transferase catalyzes the transfer of the CoA moiety from butyryl-CoA to an external acetate molecule. This reaction produces butyrate and acetyl-CoA. biorxiv.orghealthmatters.iofrontiersin.org This pathway is considered the dominant route for butyrate formation in many human colonic bacteria, such as Roseburia species and Faecalibacterium prausnitzii. tandfonline.comoup.com
Butyrate Kinase (buk) pathway: This pathway involves two enzymes. First, phosphotransbutyrylase (ptb) converts butyryl-CoA to butyryl-phosphate. biorxiv.orgnih.gov Subsequently, butyrate kinase (buk) catalyzes the conversion of butyryl-phosphate to butyrate, a reaction that also generates ATP. biorxiv.orgasm.orgnih.gov This pathway is found in various Clostridium species, including Clostridium acetobutylicum. frontiersin.orgnih.gov
Table 2: Key Enzymes in the Main Butyrate Synthesis Pathways
| Pathway | Key Enzymes | Function |
| Butyryl-CoA:acetate CoA-transferase Pathway | Butyryl-CoA:acetate CoA-transferase (But) researchgate.netnih.govwikipedia.org | Transfers CoA from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. |
| Butyrate Kinase Pathway | Phosphotransbutyrylase (Ptb) biorxiv.orgasm.org | Converts butyryl-CoA to butyryl-phosphate. |
| Butyrate Kinase (Buk) researchgate.netasm.orggenome.jp | Converts butyryl-phosphate to butyrate, generating ATP. |
To make the bioproduction of butyrate economically viable, fermentation processes are optimized to maximize the yield and productivity. Key parameters that are controlled include pH, substrate supply, and the fermentation mode.
pH Control: The pH of the fermentation medium is a critical factor. For Clostridium butyricum, the optimal pH for both cell growth and butyric acid production has been identified as 6.5. nih.gov
Substrate: The choice and feeding strategy of the carbon source significantly impact butyrate production. Glucose is a commonly used substrate. researchgate.net Studies with Clostridium tyrobutyricum have shown that using a fed-batch strategy with a non-limiting supply of glucose can substantially increase the final butyrate concentration, yield, and productivity. oup.comresearchgate.net For example, a fed-batch culture of C. tyrobutyricum achieved a butyrate concentration of 62.8 g/L with a yield of 0.45 g of butyrate per gram of glucose. oup.com In contrast, batch fermentation of C. butyricum might yield around 12.25 g/L, which can be increased to 16.74 g/L in a fed-batch system. nih.gov The type of substrate also matters; high-forage substrates tend to result in less butyrate production compared to high-concentrate substrates in rumen mixed cultures. nih.gov
Table 3: Effect of Fermentation Conditions on Butyrate Production
| Microorganism | Fermentation Mode | Substrate | pH | Butyrate Concentration (g/L) | Butyrate Yield (g/g substrate) | Reference |
| Clostridium tyrobutyricum | Fed-batch | Glucose | - | 62.8 | 0.45 | oup.com |
| Clostridium butyricum | Batch | Glucose | 6.5 | 12.25 | - | nih.gov |
| Clostridium butyricum | Fed-batch | Glucose | 6.5 | 16.74 | - | nih.gov |
| Clostridium butyricum | Pertractive Fermentation | - | 5.2 | 20.0 | 0.30 | researchgate.net |
| Clostridium tyrobutyricum | Batch | Glucose | - | 44.8 (total acid) | 0.41 | jmb.or.kr |
Elucidation of Microbial Metabolic Pathways for Butyrate Synthesis (e.g., Butyryl-CoA:acetate CoA-transferase pathway, Butyrate Kinase pathway)
Chemical Preparation and Formulation of Magnesium Butyrate
Once butyric acid is produced, either through chemical synthesis or fermentation, it can be converted into its salt form, this compound.
The formation of this compound is a straightforward acid-base neutralization reaction. In this process, butyric acid (C₄H₈O₂) reacts with a magnesium base, typically magnesium hydroxide (B78521) (Mg(OH)₂). brainly.comgoogle.com The hydroxide ions (OH⁻) from magnesium hydroxide react with the hydrogen ions (H⁺) from the carboxylic acid group of butanoic acid to form water (H₂O). The remaining magnesium cation (Mg²⁺) and two butanoate anions (C₄H₇O₂⁻) then combine to form the salt, magnesium butanoate (Mg(C₄H₇O₂)₂). brainly.com
The balanced chemical equation for the reaction is:
2 C₄H₈O₂ + Mg(OH)₂ → Mg(C₄H₇O₂)₂ + 2 H₂O
This equation highlights the stoichiometric relationship between the reactants. Two moles of butyric acid are required to completely neutralize one mole of magnesium hydroxide. This 2:1 molar ratio is crucial for ensuring the complete conversion of the reactants to the desired this compound salt without leaving excess acid or base. In practice, the reaction can be carried out by reacting an aqueous solution of butyric acid with an equivalent amount of magnesium hydroxide. google.com
Purification and Stabilization Strategies for Research-Grade Compounds
The production of research-grade this compound necessitates rigorous purification and stabilization protocols to ensure high purity, stability, and reliability for scientific applications. The methodologies employed are critical for removing impurities that could interfere with experimental results and for preventing degradation of the final compound.
Purification of this compound
The synthesis of this compound, typically achieved through the reaction of butyric acid with a magnesium source such as magnesium hydroxide or magnesium oxide, often results in a crude product containing unreacted starting materials, byproducts, and other contaminants. mdpi.com To achieve the high purity required for research applications (often exceeding 98%), several purification techniques are employed.
A common method for purifying salts like this compound is recrystallization . This technique relies on the differences in solubility between the desired compound and impurities in a given solvent. The crude this compound is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and is determined through solubility studies.
Another effective purification method is chromatography . Techniques such as ion-exchange chromatography can be particularly useful for separating ionic compounds like this compound from non-ionic or differently charged impurities. ufba.br In this process, the crude sample is passed through a column packed with a resin that selectively retains or slows the passage of certain ions, allowing for the separation and collection of the pure compound. For analytical purposes to confirm purity, methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard. nih.govmdpi.comcore.ac.uk Specifically, LC-MS/MS (liquid chromatography-tandem mass spectrometry) has been developed for the sensitive and specific quantification of butyrate without the need for derivatization. nih.gov
For specialized applications, such as the production of radiolabeled [11C]butyrate for PET imaging, purification is achieved using Sep-Pak cartridges, which simplifies and shortens the process compared to traditional HPLC, yielding high radiochemical purity (>97%). nih.gov
The "salting-out" method can also be employed to enhance the separation of water-soluble organic compounds from aqueous solutions by adding inorganic salts, which can improve the efficiency of liquid-liquid extractions during the workup phase of purification. acs.org
Stabilization of this compound
Butyrate salts, including this compound, present stability challenges, primarily due to their hygroscopic nature (tendency to absorb moisture from the air) and the unpleasant odor of butyric acid that can be released upon degradation. researchgate.netscbt.com For research-grade compounds, maintaining stability is crucial for ensuring consistent experimental outcomes over time.
Key stabilization strategies include:
Control of Moisture: Due to its hygroscopicity, this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area to protect against physical damage and moisture absorption. scbt.comtechnopharmchem.com The use of desiccants within the storage container can further mitigate moisture uptake.
pH Control: The stability of butyrate salts is influenced by pH. In acidic conditions, the butyrate anion can be protonated to form butyric acid, which is volatile and has a strong odor. Maintaining a neutral or slightly alkaline environment helps to keep the compound in its more stable salt form.
Temperature and Light: Storing the compound at controlled room temperature or refrigerated (e.g., at 4 °C) and protected from light can slow down potential degradation processes. reprocell.comwindows.net For aqueous solutions of butyrate salts, it is often recommended to prepare them fresh and not to store them for more than a day, or to store them in aliquots at -20 °C, protected from light. reprocell.comwindows.netlaborildam.com
Inert Atmosphere: For highly sensitive applications or long-term storage, purging the container with an inert gas like nitrogen or argon can displace oxygen and moisture, preventing oxidative degradation and hydrolysis. windows.net
Microencapsulation: In some applications, microencapsulation techniques are used to coat the butyrate salt particles. This coating protects the compound from moisture and can mask its odor, as well as control its release. wattagnet.com This method provides a physical barrier that enhances stability during processing and storage.
By implementing these purification and stabilization strategies, manufacturers can produce high-purity, stable this compound that meets the stringent requirements of scientific research.
Advanced Analytical Characterization of Magnesium Butyrate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a powerful tool for investigating the molecular structure of magnesium butyrate (B1204436). By interacting with electromagnetic radiation, the molecule reveals information about its functional groups, bond vibrations, and the arrangement of its atoms.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. researchgate.netresearchgate.net When subjected to infrared radiation, the bonds within the magnesium butyrate molecule vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The analysis of metal carboxylates, such as this compound, by IR spectroscopy provides a clear indication of the ionic nature of the bond between the magnesium and the butyrate's carboxyl group. researchgate.net
The most significant feature in the IR spectrum of a metal carboxylate is the absence of the broad O-H stretching band (typically found around 3000 cm⁻¹) and the C=O stretching band of the carboxylic acid dimer (around 1710 cm⁻¹), which would be present in its precursor, butyric acid. researchgate.net Instead, two distinct bands appear for the carboxylate anion (COO⁻): the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. researchgate.netepa.gov The positions of these bands are sensitive to the coordinating metal ion. epa.govnih.gov For ionic carboxylates, the asymmetric stretching band is typically very strong and broad, while the symmetric stretching band is less intense. researchgate.net
Additionally, the C-H stretching vibrations of the alkyl chain are observed in the region of 2850-2980 cm⁻¹. researchgate.netmdpi.com Methylene (B1212753) bending vibrations can also be identified, typically around 1460–1470 cm⁻¹. mdpi.com
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | ~1540 - 1650 | Strong, Broad |
| Carboxylate (COO⁻) | Symmetric Stretch (νₛ) | ~1380 - 1470 | Medium |
| Alkyl (CH₃, CH₂) | C-H Stretch | ~2850 - 2980 | Medium to Strong |
| Methylene (CH₂) | Bending (Scissoring) | ~1460 - 1470 | Medium |
Note: The exact positions of the carboxylate stretching frequencies can vary depending on the crystalline structure and hydration state of the this compound sample.
Raman spectroscopy serves as a complementary technique to IR spectroscopy. epa.gov It relies on the inelastic scattering of monochromatic light, providing a unique "fingerprint" of a molecule based on its vibrational modes. mdpi.com While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds, such as the C-C backbone of the butyrate chain. epa.govcrimsonpublishers.com
The Raman spectrum of this compound is characterized by several key features. The C-C skeletal stretching region, typically between 1050 cm⁻¹ and 1150 cm⁻¹, is particularly useful for analyzing the conformation of the alkyl chain. crimsonpublishers.com The CH₂ twisting and rocking modes also provide structural information. A significant band in the Raman spectra of fatty acid salts is attributed to the in-phase methylene twisting deformation, often observed around 1300 cm⁻¹. crimsonpublishers.com
Raman spectroscopy is also effective in identifying the metabolites produced by gut microbiota, including short-chain fatty acids like butyrate. mdpi.com This makes it a valuable tool for studying biological samples where this compound might be present. mdpi.com
Table 2: Key Raman Shifts for this compound
| Vibration Mode | Typical Raman Shift (cm⁻¹) |
| C-H Stretch | ~2800 - 3000 |
| C=O Stretch (Carboxylate) | ~1730 (weak) |
| CH₂ Scissoring | ~1442 |
| CH₂ Twisting | ~1300 |
| C-C Skeletal Stretch | ~1050 - 1150 |
| CH₃ Rocking | ~800 - 900 |
Note: Raman band intensities and positions can be influenced by the sample's physical state (solid or aqueous solution) and concentration.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds. azom.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, the butyrate anion is the NMR-active component. The ¹H NMR spectrum of butanoic acid, a close relative, shows four distinct proton environments. docbrown.info In this compound, the acidic proton of the carboxyl group is absent, and the chemical shifts of the adjacent protons are affected by the ionic nature of the carboxylate group.
¹H NMR: The spectrum would display signals for the methyl (CH₃) and two methylene (CH₂) groups of the butyrate chain. The protons on the α-carbon (adjacent to the COO⁻ group) would be the most deshielded (highest chemical shift), followed by the β-protons, and finally the γ-protons of the terminal methyl group, which would be the most shielded (lowest chemical shift). azom.comdocbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C1) of the carboxylate group will have the highest chemical shift. researchgate.net The other three carbon atoms of the butyrate chain will appear at distinct chemical shifts, with the C2 carbon being the most deshielded among them. researchgate.net
The precise chemical shifts and coupling constants can be used to confirm the connectivity of the atoms within the butyrate anion. ubc.ca
Table 3: Predicted NMR Chemical Shifts (δ) for the Butyrate Anion in this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| C1 (-COO⁻) | - | ~173 | - |
| C2 (-CH₂-) | ~2.1 - 2.2 | ~36 | Triplet |
| C3 (-CH₂-) | ~1.5 - 1.6 | ~18 | Sextet |
| C4 (-CH₃) | ~0.9 | ~13 | Triplet |
Note: Chemical shifts are relative to a standard (e.g., TMS or DSS) and can be influenced by the solvent (e.g., D₂O) and pH. docbrown.infoubc.ca The data is based on values for butyric acid and butyrate in aqueous solutions. researchgate.netbmrb.iochemicalbook.com
Raman Spectroscopy for Molecular Fingerprinting
Chromatographic Methods for Purity and Compositional Analysis
Chromatography is essential for separating this compound from impurities, unreacted starting materials, or byproducts. The choice of chromatographic technique depends on the volatility and polarity of the compounds being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. mdpi.com Since this compound is a salt and thus non-volatile, direct analysis by GC-MS is not feasible. However, it is an invaluable tool for identifying volatile impurities or byproducts from its synthesis, such as residual butyric acid or other short-chain fatty acids (SCFAs). chromforum.orgwisc.edu
For the analysis of the butyrate itself, a derivatization step is required to convert the non-volatile salt into a volatile ester, typically a methyl or ethyl ester. mdpi.comchromforum.orgaocs.org This is often achieved by reaction with reagents like benzyl (B1604629) chloroformate or through acid-catalyzed esterification. aocs.orgbevital.no After derivatization, the resulting volatile butyrate ester can be separated from other volatile components on a GC column and subsequently identified by its mass spectrum. researchgate.net The mass spectrometer fragments the eluted compounds into a predictable pattern, which serves as a molecular fingerprint for identification. researchgate.net
Table 4: Example GC-MS Parameters for Analysis of Derivatized Butyrate
| Parameter | Description |
| Derivatization Agent | Isobutyl chloroformate, Benzyl chloroformate (BCF), or similar |
| GC Column | Polar capillary column (e.g., DB-Wax, SupelcoWax) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., initial hold at 50°C, ramp to 250°C) |
| MS Detector | Electron Ionization (EI), typically at 70 eV |
| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
Note: The specific parameters must be optimized for the particular instrument and the derivatization method used. mdpi.comchromforum.orgbevital.no
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and polar compounds like this compound. sci-hub.se It allows for the direct quantification of butyrate without the need for derivatization, although derivatization can sometimes be used to enhance detection sensitivity. nih.gov
In a typical HPLC analysis of this compound, the sample is dissolved in an appropriate solvent and injected into the system. The separation occurs in a column, often a reverse-phase C18 column, where butyrate is separated from other non-volatile components based on its interaction with the stationary and mobile phases. sci-hub.seresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength (around 210 nm), as butyrate lacks a strong chromophore. nih.gov Alternatively, a refractive index (RI) detector can be used. sci-hub.se
This method is highly effective for assessing the purity of this compound and quantifying its concentration in various matrices, including pharmaceutical formulations and biological samples. nih.govjst.go.jp
Table 5: Typical HPLC Conditions for Butyrate Analysis
| Parameter | Description |
| HPLC System | Isocratic or Gradient Pump, Autosampler, Column Oven, Detector |
| Column | Reverse-Phase C18 (e.g., Hypersil Gold aQ, Luna Omega C18) |
| Mobile Phase | Acidified aqueous buffer (e.g., 0.1 mM HClO₄ or dilute H₂SO₄) with an organic modifier like acetonitrile. researchgate.netjst.go.jp |
| Flow Rate | 0.5 - 1.2 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C) researchgate.net |
| Detector | UV at 210 nm or Refractive Index (RI) |
| Injection Volume | 10 - 20 µL |
Note: Method validation according to established guidelines is crucial for ensuring the accuracy, precision, and reliability of the quantitative results. sci-hub.senih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Byproducts
Thermal Analysis for Material Properties and Stability
Thermal analysis techniques are crucial for determining the material properties and stability of compounds like this compound. wits.ac.za By subjecting the material to controlled temperature programs, researchers can observe physical and chemical changes, providing insights into its thermal stability and decomposition profile. taylorandfrancis.com
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov For this compound, DSC can reveal its melting point and any phase transitions that occur upon heating. The resulting DSC curve, a plot of heat flow versus temperature, provides a "fingerprint" of the material's thermal behavior. nih.gov In a typical DSC experiment, a small sample of this compound would be heated at a constant rate, and any endothermic or exothermic processes would be recorded. rsc.org For instance, the incompatibility of magnesium stearate (B1226849) with acetylsalicylic acid has been demonstrated using DSC, highlighting the utility of this technique in formulation studies. science.gov
Table 1: Illustrative DSC Data for a Hypothetical Metal Carboxylate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Dehydration | 85 | 110 | -150 |
| Melting | 210 | 215 | -95 |
| Decomposition | 350 | 380 | -450 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. taylorandfrancis.comscribd.comslideshare.net This technique is particularly useful for determining the thermal stability and decomposition kinetics of materials. researchgate.net For this compound, TGA can identify the temperatures at which the compound loses water of hydration (if present) and subsequently decomposes. wits.ac.za The TGA curve plots the percentage of weight loss against temperature. taylorandfrancis.com The decomposition of metal carboxylates often occurs in distinct steps, which can be quantified by TGA. akjournals.comlibretexts.org For example, the thermal decomposition of many metal carboxylates leads to the formation of metal oxides as the final product. researchgate.net TGA can also help in determining the purity of the sample. researchgate.net
Table 2: Illustrative TGA Data for a Hypothetical Metal Carboxylate
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Probable Lost Moiety |
|---|---|---|---|
| 1 | 80 - 150 | 5.0 | Water of hydration |
| 2 | 300 - 450 | 45.0 | Butyrate group decomposition |
| 3 | > 450 | 10.0 | Further decomposition |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Differential Scanning Calorimetry (DSC)
Elemental Analysis for Stoichiometry and Impurity Detection
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₁₄MgO₄), elemental analysis can confirm its empirical and molecular formula by quantifying the mass percentages of carbon, hydrogen, magnesium, and oxygen. nih.govlibretexts.org This is crucial for verifying the purity and stoichiometry of a synthesized batch.
The process typically involves combustion analysis for carbon and hydrogen, where the sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed. libretexts.org Magnesium content can be determined by techniques such as atomic absorption spectrometry. hpst.cz
Detecting impurities is also a critical aspect of characterization. Reactive impurities, which can originate from starting materials or be formed during synthesis and storage, can affect the stability and properties of the final product. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) are often employed to separate and quantify impurities. researchgate.netoup.com For instance, methods have been developed to detect process impurities in compounds like clobetasone (B1204786) butyrate and hydrocortisone (B1673445) butyrate. researchgate.netgoogle.com The presence of even small amounts of highly potent impurities can significantly bias experimental results. nih.gov
Table 3: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical Mass % | Experimental Mass % (Example) |
|---|---|---|
| Carbon (C) | 48.38 | 48.35 |
| Hydrogen (H) | 7.11 | 7.15 |
| Magnesium (Mg) | 12.24 | 12.20 |
| Oxygen (O) | 32.27 | 32.30 |
Note: The experimental values are hypothetical and for illustrative purposes.
Isotopic Labeling Techniques for Preclinical Metabolic Tracing (e.g., ²⁵Mg isotope studies)
Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds in biological systems. bitesizebio.com This involves replacing one or more atoms of a molecule with their stable (non-radioactive) isotopes. bitesizebio.comamericanelements.com For this compound, this can involve using stable isotopes of magnesium, such as ²⁵Mg, or carbon, such as ¹³C, in the butyrate moiety. nih.govnih.gov
By administering the isotopically labeled this compound, researchers can track its absorption, distribution, metabolism, and excretion. physiology.orgresearchgate.netnih.gov For example, studies using the stable isotope ²⁵Mg have been conducted to investigate magnesium absorption and metabolism in humans. nih.govphysiology.orgnih.gov Similarly, ¹³C-labeled butyrate has been used to trace its metabolism and contribution to cellular processes like histone acetylation. nih.govnih.gov
These tracing studies provide dynamic information about metabolic pathways, which is a significant advantage over static metabolomic analyses. bitesizebio.com The labeled molecules can be detected and quantified in various biological samples (blood, urine, tissues) using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comphysiology.org This approach has been instrumental in understanding the systemic effects of butyrate and the bioavailability of magnesium from different sources. researchgate.netresearchgate.netmdpi.com
Table 4: Common Isotopes Used in Metabolic Tracing of this compound
| Isotope | Element Labeled | Application | Detection Method |
|---|---|---|---|
| ²⁵Mg | Magnesium | Tracing magnesium absorption and kinetics nih.govnih.gov | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) physiology.org |
Molecular Mechanisms of Action of Butyrate Derivatives
Receptor-Mediated Signaling Pathways
In addition to its intracellular epigenetic effects, butyrate (B1204436) functions as a signaling molecule by binding to and activating specific cell surface receptors. nih.govufrgs.br These are primarily G-protein coupled receptors (GPCRs), which play a crucial role in translating extracellular stimuli into intracellular responses. nih.gov
Butyrate is a known ligand for a trio of GPCRs: FFAR2 (also known as GPR43), FFAR3 (or GPR41), and GPR109A. nih.govufrgs.brfrontiersin.org These receptors are expressed in various cell types, including intestinal epithelial cells, immune cells, and adipocytes. mdpi.comfrontiersin.org The activation of these receptors by butyrate initiates downstream signaling cascades that contribute to its physiological effects. nih.gov While all three major short-chain fatty acids (acetate, propionate, and butyrate) can activate FFAR2 and FFAR3, GPR109A is more selectively activated by butyrate. mdpi.comfrontiersin.org The affinity of these receptors for butyrate is relatively low, with activation occurring at millimolar concentrations, which are typically found within the colonic lumen. frontiersin.org
The activation of FFAR2, FFAR3, and GPR109A by butyrate triggers distinct intracellular signaling pathways. nih.gov
cAMP Pathway: Both FFAR2 and FFAR3 can couple to the inhibitory G-protein (Gαi/o). nih.gov This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov A reduction in cAMP levels can modulate the activity of downstream effectors like Protein Kinase A (PKA). researchgate.netresearchgate.net However, some studies also report that butyrate can activate the cAMP-PKA pathway, suggesting the signaling outcome may be cell-type specific. researchgate.net
PLC and MAPK Pathways: FFAR2 is considered pleiotropic as it can also couple to the Gαq/11 protein. mdpi.comnih.gov Activation of this pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels. nih.gov Both FFAR2 and FFAR3 activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), such as ERK. nih.govmdpi.com
Inflammasome Pathway: Butyrate has been shown to inhibit the NLRP3 inflammasome signaling pathway. frontiersin.org The NLRP3 inflammasome is a multi-protein complex responsible for the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β. researchgate.netdovepress.com Studies in bovine macrophages demonstrate that sodium butyrate suppresses LPS-induced expression of NLRP3 and inhibits the phosphorylation of key components in the NF-κB pathway, which acts as a priming signal for the inflammasome. frontiersin.org
Table 2: Butyrate-Activated GPCRs and Downstream Signaling
| Receptor | G-Protein Coupling | Key Downstream Effect |
| FFAR2 (GPR43) | Gαi/o, Gαq/11 | Inhibition of adenylyl cyclase (↓ cAMP), Activation of PLC (↑ Ca²⁺), Activation of MAPK. mdpi.comnih.gov |
| FFAR3 (GPR41) | Gαi/o | Inhibition of adenylyl cyclase (↓ cAMP), Activation of MAPK. nih.gov |
| GPR109A | Gαi/o | Inhibition of adenylyl cyclase (↓ cAMP), Anti-inflammatory effects. mdpi.com |
Activation of G-Protein Coupled Receptors (GPCRs): Free Fatty Acid Receptor 2 (FFAR2/GPR43), FFAR3 (GPR41), and GPR109A
Modulation of Cellular Bioenergetics and Metabolism
Butyrate plays a fundamental role in the energy metabolism of host cells, particularly those lining the colon. nih.govnih.govhealthpath.com Its impact on cellular bioenergetics is a critical aspect of its mechanism of action, influencing cell function, health, and response to stress. nih.govnih.gov
Butyrate is the preferred and primary energy source for colonocytes, the epithelial cells of the colon. nih.govnih.govhealthpath.com It is estimated to provide approximately 70-80% of their total energy requirements. bmj.commdpi.com Upon absorption into the colonocyte, butyrate is transported into the mitochondria where it undergoes β-oxidation to produce acetyl-CoA. nih.govnih.gov This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, driving the production of reducing equivalents (NADH and FADH₂) that fuel the electron transport chain and oxidative phosphorylation (OXPHOS), ultimately generating large amounts of ATP. nih.govmdpi.com This efficient energy production is vital for maintaining the normal functions of the colonic mucosa. bmj.com In contrast, cancerous colonocytes often exhibit a metabolic shift towards glycolysis (the Warburg effect) and have diminished butyrate oxidation. oncotarget.complos.org
Beyond serving as a fuel, butyrate actively modulates mitochondrial function. nih.govnih.gov Studies have shown that butyrate can enhance mitochondrial respiration, stimulate fatty acid oxidation, and promote mitochondrial biogenesis. nih.govresearchgate.netatlasofscience.orgmdpi.com In situations of cellular stress, such as exposure to reactive oxygen species (ROS), butyrate has been demonstrated to rescue and enhance mitochondrial function. nih.gov For instance, in certain cell lines, butyrate treatment increases mitochondrial respiration parameters linked to ATP production and can modulate mitochondrial activity to a common, efficient set-point. nih.govatlasofscience.org This modulation can also involve regulating the expression of genes involved in mitochondrial quality control and resilience to physiological stress. atlasofscience.org
Effects on Mitochondrial Oxidative Phosphorylation (OXPHOS) and Glycolysis
Butyrate serves as a primary energy source for colonocytes, the cells lining the colon. orffa.com Upon entering the cell, it is metabolized in the mitochondria through the β-oxidation pathway to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, fueling oxidative phosphorylation (OXPHOS) for ATP generation. orffa.complos.org
Research indicates that butyrate can modulate the balance between OXPHOS and glycolysis. In several cancer cell lines, butyrate treatment has been shown to increase the reliance on OXPHOS while decreasing aerobic glycolysis, a phenomenon known as the Warburg effect. plos.orgmdpi.com This metabolic shift is observed in colorectal, lung, and breast cancer cells. plos.org For instance, studies on Caco-2 colon cancer cells demonstrate that butyrate treatment can shift energy metabolism towards a more oxidative state, where it is the preferred substrate. plos.org It has been shown to inhibit glycolysis by downregulating the expression of key enzymes like hexokinase 2 (HK2). nih.gov
Conversely, in some contexts, butyrate has been found to increase the mRNA abundance of genes involved in glycolysis. scispace.com In C2C12 myoblast cells, butyrate was found to shift glucose metabolism from aerobic glycolysis towards oxidative phosphorylation by inhibiting the expression of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). koreascience.kr This suggests the metabolic influence of butyrate is highly dependent on the cellular environment and type.
Influence on ATP Production Rates and Cellular Energy Status
As a key substrate for the TCA cycle in colonocytes, butyrate is crucial for energy production. orffa.comtodayspractitioner.com The metabolism of butyrate through OXPHOS leads to the synthesis of adenosine triphosphate (ATP), the cell's main energy currency. orffa.com Studies have shown that butyrate can enhance mitochondrial respiration and function, which is directly linked to ATP production. atlasofscience.orgnih.gov In some cell models, particularly those under oxidative stress, butyrate has been shown to rescue or enhance mitochondrial respiration parameters linked to ATP synthesis. nih.gov
However, the effect of butyrate on cellular energy status is not always straightforward. Some studies have reported that butyrate can lead to a decrease in net ATP content. cambridge.orgmdpi.com This may be due to an uncoupling effect between the mitochondrial respiratory chain and ATP synthesis, or a rapid consumption of ATP for its initial activation to butyryl-CoA. cambridge.org For example, in Caco-2 human colon cells, Na-butyrate treatment was found to significantly lower the total ATP production rate. nih.gov This reduction in intracellular ATP levels can act as a signal, triggering other cellular pathways. nih.govru.nl
Regulation of AMP-activated Protein Kinase (AMPK) Signaling Pathway
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor, activated in response to a low cellular energy status (i.e., an increased AMP/ATP ratio). nih.govmdpi.com Butyrate is a known modulator of the AMPK signaling pathway. oncotarget.commdpi.com
The activation of AMPK by butyrate can occur through multiple mechanisms. A decrease in cellular ATP levels caused by butyrate can lead to an increased AMP/ATP ratio, which is a classic trigger for AMPK activation. researchgate.net Additionally, butyrate can induce AMPK activation through a calcium-dependent mechanism involving the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), independent of changes in ATP concentration. mdpi.com Studies have shown that butyrate treatment leads to increased phosphorylation of AMPK, a marker of its activation. nih.govoncotarget.com
Once activated, AMPK orchestrates a metabolic shift, turning on catabolic pathways to generate ATP while switching off anabolic, energy-consuming processes. nih.gov The activation of AMPK is linked to many of butyrate's downstream effects, including the strengthening of the intestinal barrier and the regulation of cell proliferation. mdpi.comresearchgate.net However, in some contexts, such as the development of butyrate resistance in colon cancer cells, a downregulation of AMPK has been observed. nih.govresearchgate.net
Interaction with Specific Ion Channels and Transporters
The movement of butyrate into the cell and its subsequent effects on ion transport are mediated by specific membrane proteins.
Direct Modulation of Transient Receptor Potential Melastatin (TRPM) 6/7 Channel Activity
Recent research has identified a direct interaction between butyrate and the Transient Receptor Potential Melastatin (TRPM) 6 and 7 channels, which are the primary regulators of magnesium (Mg²⁺) absorption in the colon. nih.gov Electrophysiological studies have demonstrated that intracellular butyrate directly inhibits the activity of the heteromeric TRPM6/7 channel complex. nih.gov This inhibitory action is rapid and precedes the metabolic consequences of butyrate, such as changes in ATP levels. nih.govnih.gov The mechanism appears to be an intracellular effect, as blocking the cellular uptake of butyrate prevents its inhibitory action on Mg²⁺ uptake. nih.govnih.gov This suggests that butyrate acts as a novel regulator of intestinal Mg²⁺ transport, providing a feedback mechanism to modulate mineral absorption based on the byproducts of microbial fermentation. nih.gov
Role of Monocarboxylate Transporters (MCTs) in Cellular Uptake
Butyrate, being an anion at the physiological pH of the colon, requires protein transporters to cross the cell membrane efficiently. elsevier.esmdpi.com The primary mechanism for butyrate uptake into colonocytes is through carrier-mediated transport. portlandpress.com Two major transporters have been identified:
Monocarboxylate Transporter 1 (MCT1): Encoded by the SLC16A1 gene, MCT1 is a proton-coupled transporter that facilitates the high-affinity transport of butyrate. elsevier.esportlandpress.com Its function is crucial for butyrate to exert its intracellular effects. Studies have shown that inhibiting MCT1 with agents like phloretin (B1677691) abolishes the effects of butyrate on both Mg²⁺ uptake and cellular metabolism. nih.gov
Sodium-coupled Monocarboxylate Transporter 1 (SMCT1): Encoded by the SLC5A8 gene, SMCT1 is another key transporter for butyrate absorption in the apical membrane of colonocytes. elsevier.esmdpi.com
The expression and function of these transporters are critical in regulating the intracellular concentration of butyrate. elsevier.es The transport is energy-dependent and allows butyrate to reach the necessary intracellular concentrations to be used as an energy source or to act as a signaling molecule. scilit.com
Regulation of Cellular Homeostasis and Fate
Through its influence on metabolism, signaling pathways, and gene expression, butyrate plays a pivotal role in maintaining cellular and tissue homeostasis, particularly in the intestine. pnas.orgfrontiersin.org It regulates the delicate balance between cell proliferation, differentiation, and apoptosis (programmed cell death). cambridge.orgnih.gov
In normal colonocytes, butyrate stimulates cell proliferation and differentiation, which is essential for the regular turnover and maintenance of the intestinal lining. orffa.comcambridge.org This is partly due to its role as the primary energy source for these cells. cambridge.org
Data Tables
Table 1: Effects of Butyrate on Cellular Energy Metabolism
| Metabolic Process | Effect of Butyrate | Cell Type/Model | References |
|---|---|---|---|
| Oxidative Phosphorylation (OXPHOS) | Stimulates/Enhances | Colonocytes, Adipose Tissue, Muscle Cells | orffa.comatlasofscience.orgoncotarget.comnih.gov |
| Shifts metabolism towards OXPHOS | Cancer Cells (Colon, Lung, Breast) | plos.orgmdpi.com | |
| Glycolysis | Inhibits/Downregulates | Hepatocellular Carcinoma Cells, C2C12 cells | nih.govkoreascience.kr |
| Increases mRNA of glycolytic genes | Rumen Epithelium | scispace.com | |
| ATP Production | Enhances/Rescues | Cells under oxidative stress | nih.gov |
Table 2: Key Molecular Targets and Interactions of Butyrate
| Molecule/Pathway | Gene Name (if applicable) | Interaction/Effect | Functional Outcome | References |
|---|---|---|---|---|
| AMP-activated Protein Kinase (AMPK) | - | Activates (via ↑AMP/ATP or ↑Ca²⁺) | Regulates cellular energy homeostasis, strengthens gut barrier | nih.govmdpi.comoncotarget.com |
| TRPM6/7 Channels | TRPM6/TRPM7 | Directly inhibits channel activity (intracellularly) | Reduces Mg²⁺ absorption | nih.govnih.gov |
| Monocarboxylate Transporter 1 (MCT1) | SLC16A1 | Mediates cellular uptake of butyrate | Allows butyrate to exert intracellular effects | nih.govelsevier.esportlandpress.com |
| Sodium-coupled Monocarboxylate Transporter 1 (SMCT1) | SLC5A8 | Mediates cellular uptake of butyrate | Contributes to butyrate absorption | elsevier.esmdpi.com |
| Synaptopodin | SYNPO | Induces expression | Strengthens epithelial tight junctions and barrier function | pnas.org |
Modulation of Cell Proliferation and Differentiation
Butyrate is a significant modulator of cell proliferation and differentiation, with effects that are highly dependent on the cellular context. In normal, healthy cells, butyrate can stimulate proliferation and differentiation, contributing to tissue homeostasis. cambridge.org Conversely, in various cancer cell lines, butyrate has been shown to inhibit proliferation and induce a more differentiated phenotype. nih.gov
One of the primary mechanisms by which butyrate inhibits the growth of tumor cells is by inducing cell cycle arrest. spandidos-publications.com This arrest predominantly occurs in the G1 phase, although inhibition at the G2/M transition has also been observed. nih.govplos.org This effect is linked to butyrate's role as a histone deacetylase (HDAC) inhibitor. nih.gov By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and the expression of key cell cycle regulatory genes. spandidos-publications.com
Research has shown that butyrate treatment can lead to an increase in the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and a decrease in the expression of cyclins such as cyclin D1 and CDK6, which are necessary for progression through the G1 phase. spandidos-publications.com For instance, in porcine intestinal epithelial (IPEC-J2) cells, high concentrations of sodium butyrate induced G0/G1 phase arrest by increasing p21 and p27 protein levels while reducing cyclin D1 and CDK6. nih.gov Similarly, in MG-63 osteoblastic cells, butyrate exposure led to G2/M arrest, which was associated with decreased expression of cdc2 and cyclin B1, and increased expression of p21, p27, and p57. plos.org
The "butyrate paradox" describes this phenomenon where butyrate stimulates proliferation in normal colonocytes while inhibiting it in colon cancer cells. nih.gov This is partly because healthy colonocytes use butyrate as their primary energy source, whereas many cancer cells preferentially use glucose (the Warburg effect), leading to an intracellular accumulation of butyrate that then acts as an HDAC inhibitor, halting proliferation. nih.gov
While specific studies on magnesium butyrate's direct impact on cell proliferation at the molecular level are limited, its use in livestock has been associated with improved health and production, such as increased milk yield and improved body condition in cows. mdpi.com These systemic effects are linked to the broader physiological roles of butyrate, which include modulating epithelial cell proliferation and differentiation. cambridge.orgmdpi.com
| Cell Line | Butyrate Concentration | Observed Effect on Proliferation | Key Molecular Changes | Source |
|---|---|---|---|---|
| IPEC-J2 (porcine intestinal) | 5 and 10 mM | Decreased cell viability | ↑ p21, p27; ↓ Cyclin D1, CDK6 | nih.gov |
| MG-63 (human osteoblastic) | 4–16 mM | Growth inhibition, G2/M arrest | ↓ cdc2, Cyclin B1; ↑ p21, p27, p57 | plos.org |
| HCT116 (human colon cancer) | 1, 2, and 4 mM | Inhibited cell growth | ↓ p-ERK1/2, c-Myc; ↑ Nuclear p21 | mdpi.com |
| Caco-2 (human colon cancer) | 1 mM | Suppressed proliferation | Increased ALP activity (marker of differentiation) | cambridge.org |
Context-Dependent Induction or Inhibition of Apoptosis in Cellular Models
Butyrate is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines, while often having no such effect, or even a protective one, on normal cells. nih.govnih.gov This selective induction of apoptosis is a key component of its anti-cancer properties. The effect is typically dose-dependent, with higher concentrations of butyrate being more effective at triggering apoptosis. nih.gov
The molecular pathways leading to butyrate-induced apoptosis are multifaceted. A primary mechanism involves the mitochondrial (or intrinsic) pathway of apoptosis. frontiersin.org Studies in Caco-2 colon cancer cells have shown that butyrate treatment leads to an upregulation of the pro-apoptotic protein Bak and a downregulation of the anti-apoptotic protein Bcl-xL. frontiersin.org This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. frontiersin.org Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. frontiersin.org This, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. frontiersin.org
In other cell lines, such as HCT116 colorectal cancer cells, butyrate has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, similarly promoting apoptosis. mdpi.com The activation of the JNK MAP kinase pathway has also been identified as a critical step in butyrate-induced apoptosis in RKO human colon cancer cells. wikipedia.org
Furthermore, butyrate can trigger apoptosis through the extrinsic pathway by upregulating the expression of death receptors like Fas on the cell surface. ontosight.ai In some cellular models, butyrate has been found to increase the expression of caspase-10, which can initiate the apoptotic cascade. ontosight.ai It is important to note that the specific molecular players can vary between different cell types. For example, while changes in Bcl-2 family proteins are common, some studies have reported that butyrate can induce apoptosis without significant changes in their expression, suggesting the activation of alternative pathways. ontosight.ai
| Cell Line | Butyrate Concentration | Apoptotic Pathway/Key Events | Key Molecular Changes | Source |
|---|---|---|---|---|
| Caco-2 (human colon cancer) | Not specified | Mitochondrial Pathway | ↑ Bak; ↓ Bcl-xL; Cytochrome c release; Caspase-9 and -3 activation | frontiersin.org |
| HCT116 (human colon cancer) | 1, 2, 4, 5 mM | Mitochondrial Pathway, mTOR/S6K1 deactivation | ↑ Bax/Bcl-2 ratio; ↑ Caspase-3 activation | mdpi.com |
| RKO (human colon cancer) | 10 and 40 mM | JNK MAP Kinase Pathway | ↑ Bax/Bcl-2 ratio; Caspase-9 and -3 activation | wikipedia.org |
| MRK-nu-1 (human breast cancer) | Up to 5 mM | Caspase-10 induction | ↑ Caspase-10 mRNA; ↑ Caspase-3, -8, -10 activity | ontosight.ai |
Impact on Oxidative Stress Pathways
Butyrate exhibits significant antioxidant properties, helping to mitigate oxidative stress and protect cells from damage. mdpi.com This is particularly relevant in inflammatory conditions where the production of reactive oxygen species (ROS) is elevated. While both magnesium and butyrate individually have been noted for their anti-inflammatory and antioxidant effects, the combination in this compound may offer synergistic benefits in reducing oxidative stress. scielo.br
One of the principal mechanisms through which butyrate exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. mdpi.com By promoting the transcription of Nrf2, butyrate boosts the cell's intrinsic antioxidant defenses. mdpi.com
Studies have demonstrated that butyrate supplementation increases the expression and activity of major antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.com For example, in bovine mammary epithelial cells, sodium butyrate was shown to alleviate oxidative stress by regulating Nrf2 nuclear accumulation. frontiersin.org In a study on rats with lead-induced hepatotoxicity, sodium butyrate administration ameliorated the redox status by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the total antioxidant capacity. jmb.or.kr
In MG-63 osteoblastic cells, however, treatment with butyrate was found to markedly increase ROS production, which contributed to its growth-inhibitory and apoptotic effects. plos.org This highlights that butyrate's effect on oxidative stress can be context-dependent, sometimes acting as a pro-oxidant, particularly in cancer cells, to trigger apoptosis. researchgate.net This pro-oxidative action in cancer cells, such as the MCF7 breast cancer line, can lead to mitochondrial membrane damage and enhance apoptosis.
| Model System | Butyrate Treatment | Observed Effect on Oxidative Stress | Key Molecular Pathways/Markers | Source |
|---|---|---|---|---|
| Bovine Mammary Epithelial Cells | Sodium Butyrate | Alleviated oxidative stress | Activation of Nrf2 pathway | frontiersin.org |
| Rats with lead acetate (B1210297) poisoning | Sodium Butyrate | Ameliorated redox status | ↓ Malondialdehyde (MDA); ↑ Total antioxidant capacity | jmb.or.kr |
| Nile Tilapia (heat-stressed) | Sodium Butyrate | Improved antioxidant capacity | ↑ SOD, CAT, GSH-Px activity; ↓ MDA content | mdpi.com |
| MG-63 (human osteoblastic) | Butyrate (8 and 16 mM) | Increased ROS production | Contributed to apoptosis and cell cycle arrest | plos.org |
| MCF7 (human breast cancer) | Sodium Butyrate (1, 5, 10 mM) | Increased ROS levels | Triggered apoptosis | researchgate.net |
Preclinical Investigations of Magnesium Butyrate in Biological Systems
In Vitro Cellular Model Studies
In vitro studies using various cell lines have been instrumental in elucidating the specific cellular and molecular mechanisms of action of magnesium butyrate (B1204436). These controlled laboratory experiments have provided foundational knowledge regarding its effects on intestinal cells and immune responses.
Effects on Intestinal Epithelial Cell Integrity and Barrier Function (e.g., Caco-2 cells)
The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis. In vitro models, particularly using the Caco-2 cell line which differentiates into a polarized epithelial cell monolayer resembling the small intestine, have been pivotal in understanding how butyrate and its derivatives influence this barrier.
Butyrate has been shown to enhance the intestinal barrier by influencing the assembly of tight junctions. nih.gov Studies using Caco-2 cells have demonstrated that butyrate can increase transepithelial electrical resistance (TEER), a key indicator of barrier integrity. mdpi.com This effect is associated with the upregulation of tight junction proteins. For instance, butyrate has been observed to modify intestinal barrier function in IPEC-J2 cells through the selective upregulation of these proteins and activation of the Akt signaling pathway.
The impact of butyrate on intestinal permeability can be concentration-dependent. At lower concentrations, butyrate has been found to decrease permeability in Caco-2 and HT-29 cell lines. peerj.com However, higher concentrations might have the opposite effect. peerj.com Butyrate also plays a role in protecting the intestinal barrier from damage induced by inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com
Interactive Table: Effects of Butyrate on Intestinal Epithelial Cell Integrity
| Cell Line | Parameter Measured | Observed Effect of Butyrate | Reference |
|---|---|---|---|
| Caco-2 | Transepithelial Electrical Resistance (TEER) | Increased TEER, indicating enhanced barrier integrity. | mdpi.com |
| IPEC-J2 | Tight Junction Protein Expression | Upregulation of tight junction proteins. | |
| Caco-2, HT-29 | Intestinal Permeability | Decreased permeability at low concentrations. | peerj.com |
Immunomodulatory Effects in Cell Cultures (e.g., cytokine production)
Magnesium butyrate exhibits significant immunomodulatory properties, primarily through its action as a histone deacetylase (HDAC) inhibitor. nih.gov This activity alters gene expression in immune cells, leading to a modulation of inflammatory responses.
In various cell culture models, butyrate has been shown to suppress the production of pro-inflammatory cytokines while in some cases promoting anti-inflammatory cytokines. For example, in peripheral blood mononuclear cells (PBMCs), butyrate can reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). frontiersin.org Specifically, in LPS-stimulated PBMCs from normoglycemic individuals, 1 mM sodium butyrate significantly reduced the levels of TNF-α and IFN-γ. frontiersin.org The effect of butyrate on cytokine production can be cell-type specific and depend on the inflammatory stimulus. rug.nlplymouth.ac.uk For instance, butyrate has been shown to downregulate the expression of TLR-4 by enterocytes, which contributes to the reduced production of pro-inflammatory cytokines. mdpi.com It can also inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov
Butyrate's influence extends to various immune cells, including T lymphocytes, dendritic cells, and macrophages. nih.gov It can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov In macrophages, butyrate can have opposing effects on M1 (pro-inflammatory) and M2 (anti-inflammatory) subtypes, suppressing pro-inflammatory responses in M1 macrophages. plymouth.ac.uk
Interactive Table: Immunomodulatory Effects of Butyrate in Cell Cultures
| Cell Type | Stimulus | Key Cytokines Modulated | Observed Effect | Reference |
|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α, IFN-γ | Reduced production. | frontiersin.org |
| Porcine Alveolar Macrophages (PAMs) | Lipopolysaccharide (LPS) | TNF-α | Linear decrease in production. | mdpi.com |
| Caco-2 cells | Pro-inflammatory cytokine mix | IL-8 | Reduced release. | mdpi.com |
Impact on Cellular Metabolism and Ion Transport in Specific Cell Lines
Butyrate serves as a primary energy source for colonocytes, influencing cellular metabolism and ion transport. nih.gov In the human colon cell line Caco-2, butyrate treatment has been shown to modulate cellular metabolism by decreasing the extracellular acidification rate (ECAR) and increasing the oxygen consumption rate (OCR), indicating a shift towards oxidative phosphorylation. nih.gov
Interestingly, studies have shown that butyrate can reduce the uptake of magnesium (Mg2+) in Caco-2 cells. nih.govresearchgate.net This effect appears to be independent of its role in cellular energy metabolism and is thought to be mediated by the intracellular inhibition of TRPM6/7 channels, which are involved in magnesium transport. nih.gov The inhibition of the butyrate transporter MCT1 was found to abolish this effect, suggesting that intracellular butyrate is responsible for this negative feedback on magnesium absorption. nih.gov
Regarding ion transport, butyrate has a regulatory role in transepithelial fluid transport. nih.gov It stimulates the absorption of sodium chloride (NaCl) and inhibits chloride (Cl-) secretion in the intestine. nih.gov These effects are crucial for maintaining water and electrolyte balance in the gut.
In Vivo Animal Model Studies
Animal models, particularly in livestock, have provided valuable insights into the systemic effects of this compound supplementation on gastrointestinal health and function.
Gastrointestinal System Modulation in Livestock Models
In livestock, butyrate supplementation has been shown to promote intestinal development, improve gut barrier integrity, and modulate the gut microbiota, leading to enhanced growth performance. nih.gov
Studies in livestock have consistently demonstrated the positive effects of butyrate on the intestinal barrier. Butyrate enhances the expression of tight junction proteins, such as claudin-1, occludin, and ZO-1, which are critical for maintaining the structural integrity of the intestinal epithelium. mdpi.comnih.gov This strengthening of the barrier function helps to reduce intestinal permeability and prevent the translocation of harmful substances from the gut lumen into the bloodstream. nih.gov
Furthermore, butyrate stimulates the production of mucin, the main component of the mucus layer that protects the intestinal epithelium. nih.govorffa.com An increased expression of the MUC2 gene, which codes for the primary mucin in the intestine, has been observed following butyrate administration. nih.gov This enhanced mucus layer provides a crucial defense mechanism against pathogens and other luminal insults. nih.gov For instance, in young birds, butyrate serves as a direct energy source for the gut epithelium and can reduce intestinal inflammation by promoting mucus secretion. mdpi.com
Interactive Table: Effects of Butyrate on Intestinal Barrier in Livestock
| Animal Model | Key Finding | Specific Proteins/Markers | Reference |
|---|---|---|---|
| Piglets | Enhanced intestinal barrier function | Upregulation of Claudin-3, Occludin, and ZO-1. | nih.gov |
| Broilers | Reduced intestinal mucosal barrier damage | Upregulation of claudin-1, claudin-4, occludin, ZO-1, and mucin-2. | mdpi.com |
Modulation of Gut Microbiota Composition and Diversity
This compound has been observed to influence the composition and diversity of the gut microbiota. Research suggests that the predominance of this compound can lead to an increase across all genera of bacteria within the gastrointestinal microflora google.com. Butyrate, as a metabolite, plays a significant role in shaping the gut microbial ecosystem. It is produced by specific bacterial species, primarily from the Firmicutes phylum, through the fermentation of dietary fibers bmj.com. The presence of butyrate can, in turn, support the growth of beneficial bacteria and contribute to a balanced microbial community google.combmj.com.
Studies in animal models have indicated that butyrate administration can influence the microbial composition and improve diversity nih.gov. For instance, in mice with gut inflammation, butyrate treatment was found to restore the diversity of the microbial community and alleviate dysbiosis mdpi.com. The cross-feeding interactions between different bacterial species are crucial for maintaining the diversity of the gut microbiota, with butyrate-producing bacteria playing a key role in these metabolic networks mdpi.com. The modulation of the gut microbiota by butyrate is considered a key mechanism through which it exerts its beneficial effects on host health bmj.com.
| Finding | Observation | Source(s) |
| Bacterial Genera | Predominance of this compound may lead to an increase in all genera of bacteria in the gastrointestinal microflora. | google.com |
| Microbial Diversity | Butyrate administration can improve gut microbiota diversity. | nih.gov |
| Dysbiosis Restoration | In models of gut inflammation, butyrate treatment helped restore microbial community diversity. | mdpi.com |
| Ecosystem Role | Butyrate-producing bacteria are integral to the metabolic cross-feeding networks that maintain microbial diversity. | bmj.commdpi.com |
Effects on Rumen Epithelial Development and Nutrient Absorption in Ruminants
In ruminants, this compound plays a critical role in the development and function of the rumen epithelium. The volatile fatty acid (VFA) butyrate is a primary stimulant for the growth of rumen papillae, the small projections lining the rumen wall that are essential for nutrient absorption palital.compalital.compreprints.org. Supplementation with this compound has been shown to induce the growth of these papillae, thereby increasing the total surface area of the rumen epithelial wall palital.compalital.com.
An enlarged surface area enhances the rumen's capacity to absorb VFAs, which are the main energy source for ruminants palital.compalital.com. Butyrate is considered the most potent VFA for stimulating the lengthening of rumen papillae because it uniquely promotes epithelial cell proliferation while inhibiting cell death palital.com. Furthermore, butyrate can increase the expression of VFA transport proteins in the rumen wall and enhance ruminal tissue blood flow, further facilitating the uptake of nutrients palital.commdpi.com. By promoting the structural development of the rumen, this compound supplementation helps prepare the animal for efficient nutrient absorption, particularly during critical periods like the transition from the dry period to lactation in dairy cows palital.compalital.com.
| Effect | Mechanism | Outcome | Source(s) |
| Papillae Growth | Butyrate stimulates the growth and elongation of rumen papillae. | Increased rumen surface area. | palital.compalital.compreprints.org |
| Cell Proliferation | Promotes epithelial cell proliferation and inhibits apoptosis. | Enhanced epithelial development. | palital.commdpi.com |
| Nutrient Transport | Increases VFA transport proteins and ruminal blood flow. | Improved absorption of volatile fatty acids. | palital.commdpi.com |
| Overall Function | Accelerates rumen maturation and development. | Enhanced feed efficiency and nutrient utilization. | palital.comnih.gov |
Influence on Host Defense Mechanisms and Reduction of Enteric Pathogen Colonization
This compound contributes to host defense by reinforcing the intestinal barrier and modulating the host's immune response to pathogens. A key mechanism is the ability of butyrate to strengthen the mucosal defense barrier of the colon orffa.comorffa.com. It achieves this by stimulating the production of mucins, which are glycoproteins that form the protective mucus layer over the intestinal epithelium orffa.comorffa.com.
Furthermore, butyrate has been shown to directly interfere with the virulence of enteric pathogens. At low concentrations, it can down-regulate the expression of invasion genes in bacteria such as Salmonella, which reduces their ability to attach to and invade host epithelial cells orffa.comorffa.comroyalsocietypublishing.org. Research has also uncovered that butyrate enhances host defense by inducing the expression of host defense peptides (HDPs) in intestinal epithelial cells and immune cells plos.org. These peptides possess broad-spectrum antimicrobial activity. Oral supplementation with butyrate has been linked to a significant reduction in the colonization of pathogens like Salmonella enteritidis in the intestinal tract of chickens, an effect attributed primarily to the induction of HDPs rather than direct bacterial inhibition at physiological concentrations plos.org.
| Host Defense Aspect | Effect of Butyrate | Mechanism | Source(s) |
| Pathogen Virulence | Reduces the ability of pathogens like Salmonella to colonize the gut. | Down-regulates the expression of bacterial invasion genes. | orffa.comorffa.comroyalsocietypublishing.org |
| Host Immune Response | Enhances the antibacterial activity of host innate immune cells. | Induces the synthesis of an array of host defense peptides (HDPs). | plos.org |
| Intestinal Barrier | Strengthens the colonic mucosal barrier. | Stimulates the formation of mucin glycoproteins. | orffa.comorffa.com |
| Pathogen Colonization | Leads to a significant reduction in enteric pathogen load. | Increased HDP production and reduced bacterial invasion. | plos.org |
Systemic Metabolic Regulation in Rodent Models
Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity
In rodent models of metabolic disease, butyrate supplementation has demonstrated significant beneficial effects on glucose metabolism. Studies consistently show that dietary butyrate can improve glucose tolerance and enhance insulin sensitivity nih.govfrontiersin.orgnih.gov. In mice with diet-induced obesity, butyrate administration prevented the onset of insulin resistance, preserving normal fasting blood glucose and insulin levels nih.gov.
The mechanisms underlying these effects are multifaceted. Butyrate has been shown to increase the expression of key proteins involved in glucose uptake and metabolism, such as glucose transporter-4 (GLUT4), in adipose tissue frontiersin.org. In diabetic db/db mice, a diet supplemented with butyrylated high-amylose maize starch led to a significant reduction in fasting blood glucose and improved insulin sensitivity as measured by the homeostatic model assessment (HOMA) mdpi.comnih.gov. Furthermore, fecal microbiota transplantation from butyrate-treated donor mice into recipient mice improved insulin resistance, highlighting the role of the gut microbiome in mediating these metabolic benefits jci.org. In vitro experiments also suggest that butyrate can directly improve the function of pancreatic β-cells, which are responsible for insulin production mdpi.com.
| Parameter | Observation in Rodent Models | Potential Mechanism | Source(s) |
| Insulin Resistance | Prevents the development of diet-induced insulin resistance. | Preserves fasting insulin levels and improves insulin tolerance. | nih.govnih.gov |
| Glucose Tolerance | Improves the ability to clear glucose from the blood. | Enhances insulin signaling pathways. | nih.govfrontiersin.org |
| Fasting Blood Glucose | Significantly reduces elevated fasting blood glucose levels. | Increased insulin sensitivity and improved β-cell function. | nih.govmdpi.comnih.gov |
| Insulin Sensitivity | Increases sensitivity to insulin in peripheral tissues. | Modulates mitochondrial function and gene expression. | frontiersin.orgjci.org |
Impact on Lipid Metabolism and Adipose Tissue Function
Butyrate administration has been shown to positively impact lipid metabolism and the function of adipose tissue in various rodent studies. In obese rodent models, chronic butyrate treatment attenuated diet-induced increases in systemic lipid profiles, including triglycerides and cholesterol nih.gov. It has been observed to reduce the accumulation of lipids in the liver (hepatic steatosis) and in adipose tissue mdpi.comnih.govtandfonline.com.
The mechanisms for these effects involve the regulation of genes related to lipid synthesis, transport, and oxidation. Butyrate has been found to downregulate genes involved in lipid synthesis, such as fatty acid synthase (FAS), while upregulating those involved in lipolysis and fatty acid oxidation tandfonline.com. In diabetic mice, a butyrate-supplemented diet significantly reduced hepatic triglycerides and decreased mRNA markers of inflammation in both the liver and adipose tissue mdpi.comnih.gov. Butyrate is also thought to improve adipose tissue function by modulating the production of adipokines, which are hormones released by fat cells that influence inflammation and metabolism nih.gov.
| Metabolic Aspect | Effect of Butyrate in Rodent Models | Key Findings | Source(s) |
| Systemic Lipids | Attenuates diet-induced elevations in triglycerides and cholesterol. | Improved overall lipid profile. | nih.gov |
| Hepatic Lipids | Reduces hepatic triglyceride accumulation (hepatic steatosis). | Decreased inflammatory markers in the liver. | mdpi.comnih.govmdpi.com |
| Adipose Tissue | Reduces lipid deposition in adipose tissue. | Downregulates genes for lipid synthesis and upregulates genes for lipolysis. | tandfonline.com |
| Atherosclerosis | Ameliorates atherosclerosis. | Downregulates genes involved in lipid metabolism. | nih.gov |
Influence on Energy Expenditure and Body Composition
The primary mechanism proposed for this effect is the stimulation of mitochondrial activity and thermogenesis nih.govmdpi.com. Butyrate has been found to increase fatty acid oxidation and enhance adaptive thermogenesis, particularly in brown adipose tissue (BAT) frontiersin.orgnih.gov. It elevates the expression of proteins involved in energy dissipation, such as uncoupling protein 1 (UCP1) nih.gov. In studies on diet-induced obese mice, butyrate supplementation led to a significant reduction in body fat content and an increase in lean mass percentage nih.gov. Even in already obese mice, butyrate treatment resulted in weight loss and a reduction in adiposity, further supporting its role in promoting a healthier body composition through enhanced energy metabolism nih.govoncotarget.com.
| Parameter | Effect of Butyrate in Rodent Models | Proposed Mechanism | Source(s) |
| Body Weight | Prevents diet-induced weight gain and reduces body weight in obese models. | Increased energy expenditure. | nih.govfrontiersin.org |
| Body Fat | Decreases body fat percentage and abdominal fat. | Enhanced fatty acid oxidation and thermogenesis. | nih.govlsu.edu |
| Energy Expenditure | Increases overall energy expenditure. | Stimulates mitochondrial function and biogenesis in muscle and brown fat. | frontiersin.orgnih.govmdpi.com |
| Body Composition | Promotes a shift towards increased lean mass relative to fat mass. | Enrichment of type I muscle fibers and activation of brown adipose tissue. | nih.govnih.gov |
Investigation in Disease-Specific Animal Models
In preclinical studies using murine models of colitis, butyrate has demonstrated notable anti-inflammatory properties. Research indicates that butyrate can reduce colonic mucosal damage and lower the levels of systemic inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in mice treated with dextran (B179266) sulfate (B86663) sodium (DSS). frontiersin.org The mechanisms underlying these effects are multifaceted. Butyrate is known to inhibit the activity of histone deacetylases (HDACs), which plays a role in regulating the inflammatory response. frontiersin.org The inhibition of HDACs can suppress the expression of pro-inflammatory cytokines. frontiersin.org
Furthermore, butyrate has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous inflammatory mediators. nih.gov This suppression helps to mitigate the inflammatory cascade characteristic of colitis. nih.gov Studies have also pointed to butyrate's ability to modulate immune cell populations, for instance by enhancing the functionality of regulatory T cells (Treg) and decreasing pro-inflammatory Th17 cells and their associated cytokine, IL-17. mdpi.com In some experimental settings, butyrate administration helped restore the integrity of the colonic epithelium and reduce inflammatory damage. tandfonline.com However, it is worth noting that the effectiveness of butyrate can be influenced by the specific colitis model used (e.g., DSS vs. TNBS) and other experimental conditions. frontiersin.orgnih.gov
Table 1: Summary of Anti-inflammatory Effects of Butyrate in Murine Colitis Models
| Observed Effect | Mechanism of Action | Key Molecules Involved | References |
|---|---|---|---|
| Reduction of colonic mucosal damage | Inhibition of pro-inflammatory cytokine production | IL-6, TNF-α, IL-1β | frontiersin.orgtandfonline.com |
| Suppression of inflammatory pathways | Inhibition of Histone Deacetylase (HDAC) activity | HDACs | frontiersin.org |
| Attenuation of inflammatory response | Suppression of transcription factor activation | NF-κB | nih.gov |
| Modulation of immune cell response | Enhancement of Treg function, reduction of Th17 cells | Treg cells, Th17 cells, IL-17 | mdpi.com |
Butyrate has been investigated for its protective effects in animal models of diabetic kidney disease (DKD), where it appears to act through several key mechanisms, including anti-inflammatory, anti-fibrotic, and anti-oxidative stress pathways. nih.govnih.gov Studies in diabetic mouse models, such as db/db mice, have shown that exogenous butyrate administration can improve renal function, evidenced by reduced serum creatinine (B1669602) and urinary albumin-to-creatinine ratio (UACR), and can inhibit the expansion of the mesangial matrix, a hallmark of DKD. nih.govsemanticscholar.org
The protective actions of butyrate are linked to its ability to inhibit inflammatory and fibrotic processes. semanticscholar.org It has been shown to suppress the TGF-β1 pathway, a critical mediator of renal fibrosis. nih.gov Butyrate also mitigates inflammation by inhibiting the NF-κB signaling pathway. frontiersin.org Furthermore, its role as an HDAC inhibitor is crucial; by inducing histone butyrylation, it can modulate gene expression to antagonize renal inflammation and fibrosis. semanticscholar.org Butyrate may also exert protective effects by activating G-protein coupled receptors (GPRs), such as GPR43, which helps to inhibit high glucose-induced oxidative stress. nih.govfrontiersin.org Some studies suggest these renal benefits occur without significant changes in blood glucose levels or body weight, pointing towards a direct protective effect on the kidney. nih.gov
Table 2: Summary of Renal Protective Mechanisms of Butyrate in DKD Models
| Observed Effect | Mechanism of Action | Key Molecules/Pathways Involved | References |
|---|---|---|---|
| Improved renal function | Attenuation of renal fibrosis | TGF-β1, p300 | nih.govsemanticscholar.org |
| Reduced proteinuria and renal failure | Inhibition of inflammatory pathways | NF-κB | semanticscholar.orgfrontiersin.org |
| Ameliorated renal structural damage | Epigenetic modification (Histone Butyrylation) | Histone Deacetylase (HDAC) | nih.govsemanticscholar.org |
| Decreased oxidative stress | Activation of G-protein coupled receptors | GPR43 | frontiersin.org |
Butyrate exhibits significant antineoplastic activity in various preclinical cancer models, a phenomenon often referred to as the "butyrate paradox." While it serves as a primary energy source for healthy colonocytes, it inhibits the proliferation of cancer cells. nih.govresearchgate.net A primary mechanism for this anti-cancer effect is its function as an inhibitor of histone deacetylase (HDAC) enzymes. nih.govresearchgate.net HDACs are often involved in promoting carcinogenesis, and their inhibition by butyrate can lead to changes in gene expression that halt the cell cycle and induce apoptosis (programmed cell death) in tumor cells. nih.govresearchgate.net
In vitro studies have demonstrated that butyrate can induce apoptosis in colon, pancreatic, and gastric cancer cell lines. unipa.itfrontiersin.orgfrontiersin.org This is achieved through the modulation of various signaling pathways. For instance, in colon cancer cells, butyrate has been found to affect the Wnt/β-catenin pathway, which is often hyperactive in these cancers. nih.gov It can also modulate the ERK pathway to induce apoptosis. frontiersin.org Beyond its direct effects, butyrate has been shown to enhance the effectiveness of chemotherapy agents like gemcitabine, cisplatin, and 5-fluorouracil (B62378) in pancreatic and gastric cancer models, suggesting a potential role in sensitizing tumors to treatment. unipa.it In some mouse models, butyrate supplementation was observed to slow tumor growth and decrease the number of liver metastases. unipa.it
Table 3: Summary of Antineoplastic Activity of Butyrate in Preclinical Models
| Activity | Mechanism of Action | Affected Cell Lines/Models | References |
|---|---|---|---|
| Inhibition of tumor cell proliferation | Histone Deacetylase (HDAC) inhibition | Colon cancer (HT29, HCT116), Gastric cancer (AGS) | nih.govresearchgate.netfrontiersin.org |
| Induction of apoptosis | Modulation of ERK and sphingosine (B13886) kinase 2 | Colon cancer (HCT116), Pancreatic cancer | unipa.itfrontiersin.org |
| Sensitization to chemotherapy | Enhancement of drug efficacy | Pancreatic cancer, Gastric cancer | unipa.it |
| Reduction of metastasis | Improved host immune response | Mouse model of colon cancer | unipa.it |
Renal Protective Mechanisms in Diabetic Kidney Disease Models
Nutritional Bioavailability and Apparent Absorption of Magnesium from this compound in Animal Studies (e.g., dairy cows)
Studies in dairy cows indicate that this compound is a readily available source of magnesium. An experiment involving mid-lactation Holstein Friesian dairy cows demonstrated that magnesium from a diet supplemented with this compound was effectively absorbed. preprints.orgresearchgate.net In a crossover design study, cows were fed a low-magnesium diet and a high-magnesium diet supplemented with this compound. While magnesium intake was significantly higher on the supplemented diet (66.3 g/day vs. 54.7 g/day ), fecal excretion of magnesium remained similar between the two groups. preprints.orgresearchgate.net This resulted in a significantly greater apparent magnesium absorption for the cows on the this compound diet. researchgate.net
The calculated fractional magnesium absorption from this compound was found to be 71.6%. researchgate.netresearchgate.net This level of bioavailability is notably high. For comparison, academic research cited by industry sources suggests that the magnesium uptake into the blood (bioavailability) from a specific this compound product was 72%, which is reported to be substantially higher than that from magnesium oxide (MgO), a common supplement. issuu.com The butyrate component itself may contribute to enhanced mineral absorption. Butyrate is known to stimulate the growth and development of rumen papillae, which increases the surface area of the rumen wall, thereby enhancing the absorption of short-chain fatty acids and potentially other nutrients like magnesium. preprints.orgissuu.com
Table 4: Bioavailability and Absorption of Magnesium from this compound in Dairy Cows
| Parameter | Finding | Study Details | References |
|---|---|---|---|
| Apparent Mg Absorption | Found to be 7.9 percentage units greater with Mg-butyrate supplementation. | Crossover study with 6 mid-lactation Holstein Friesian cows. | researchgate.net |
| Fractional Mg Absorption | Calculated to be 71.6% from Mg-butyrate. | Based on intake and excretion data from the crossover study. | researchgate.netresearchgate.net |
| Observed vs. Predicted Absorption | Observed Mg absorption was ~1.5 times greater than predicted by standard equations. | Comparison of experimental results with a regression formula for Mg absorption. | preprints.orgresearchgate.net |
| Comparative Bioavailability | Stated to be 72%, significantly higher than magnesium oxide (MgO). | Academic research by Palital cited in an industry publication. | issuu.com |
Future Directions and Advanced Research Considerations
Exploration of Novel Delivery Systems and Encapsulation Technologies for Targeted Research Applications
The efficacy of butyrate (B1204436) compounds is often limited by their rapid absorption in the upper gastrointestinal tract. orffa.com To ensure that magnesium butyrate reaches its intended targets in the lower gut or other specific tissues, the development of advanced delivery systems is paramount.
Microencapsulation is a prominent technology being explored. orffa.comwbcil.com This involves coating this compound particles with a protective layer, often a lipid matrix. orffa.commdpi.com This coating is designed to withstand the acidic environment of the stomach and release the active compound in a controlled manner in the intestines. wbcil.com For instance, a triglyceride matrix can be formulated to release this compound upon the action of lipases in the small intestine. mdpi.compureencapsulationspro.com Research into different matrix compositions, such as varying percentages of triglycerides, can allow for a more rapid or a more sustained release profile, depending on the research application. mdpi.com
Other innovative delivery systems under investigation for butyrate compounds, which could be adapted for this compound, include:
Nanoparticle-based systems: These systems can protect butyrate from degradation and facilitate targeted delivery. wbcil.com
Liposomal formulations: These have shown promise for controlled and targeted delivery of sodium butyrate, a principle that could be applied to this compound. wbcil.com
Butyrylated starch: This is resistant to digestion in the small intestine and is broken down by bacterial enzymes in the colon, releasing butyrate directly at the site of action. researchgate.net
The goal of these technologies is to enhance the bioavailability of this compound at specific sites, allowing for more precise investigation of its effects in various research models. wbcil.com
High-Throughput Screening for Identification of Additional Molecular Targets and Signaling Pathways
High-throughput screening (HTS) offers a powerful approach to rapidly assess the effects of this compound across a vast array of molecular targets. This technology can accelerate the discovery of novel signaling pathways and cellular mechanisms influenced by this specific butyrate salt.
Butyrate is known to act as a histone deacetylase (HDAC) inhibitor and to signal through G-protein coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A. nih.govnih.govfrontiersin.org HTS can be employed to:
Identify novel receptor interactions: Screen libraries of receptors to see if this compound has affinity for targets beyond the known GPCRs.
Uncover new enzymatic inhibition: Test this compound against a wide panel of enzymes to discover previously unknown inhibitory or activating effects.
Elucidate downstream signaling cascades: Utilize reporter gene assays to monitor the activation or suppression of numerous signaling pathways simultaneously. Pathways of interest include the NF-κB, AMPK, and MAPK pathways, all of which are known to be modulated by butyrate. nih.govfrontiersin.orgmdpi.com
By systematically and rapidly screening the interactions of this compound with a multitude of cellular components, HTS can provide a more comprehensive map of its biological activity, paving the way for more targeted and hypothesis-driven research.
Integrative Omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Complex Biological Interactions
To fully understand the multifaceted effects of this compound, an integrative "omics" approach is essential. This involves the simultaneous analysis of the genome, proteome, and metabolome to capture a holistic view of the biological changes induced by the compound. mdpi.com
Genomics and Transcriptomics: These disciplines analyze how this compound influences gene expression. mdpi.comtarbaweya.org As an HDAC inhibitor, butyrate can cause widespread changes in gene transcription by altering histone acetylation. mdpi.comnih.gov Transcriptomic studies can reveal which specific genes and genetic pathways are upregulated or downregulated in response to this compound.
Proteomics: This is the large-scale study of proteins, which are the functional workhorses of the cell. mdpi.comtarbaweya.org Proteomic analysis can identify which proteins are altered in abundance or post-translational modification following treatment with this compound. tarbaweya.org This provides a direct look at the functional state of the cell. mdpi.com
Metabolomics: This field focuses on the complete set of metabolites within a biological system. escholarship.org Metabolomic studies can reveal how this compound alters cellular metabolism, for example, by influencing pathways like the TCA cycle or fatty acid oxidation.
By integrating data from these different omics levels, researchers can construct a more complete picture of the complex biological interactions of this compound, from gene to protein to metabolic function. elifesciences.org
Comparative Studies with Other Butyrate Salts and Derivatives to Discern Specific Salt Effects
While much of the existing research has focused on sodium butyrate, it is crucial to conduct comparative studies to determine if the effects of this compound are solely attributable to the butyrate anion or if the magnesium cation plays a distinct and significant role. nih.govbodybio.co.uk
Magnesium itself is a vital mineral involved in numerous physiological processes, including enzymatic reactions, muscle function, and nerve transmission. researchgate.net Therefore, this compound could offer unique effects compared to other salts like sodium or calcium butyrate. nih.govfxmed.co.nz
Comparative studies should be designed to assess a range of biological endpoints, including:
Cellular uptake and bioavailability: Does the magnesium salt form influence how butyrate is absorbed and distributed in tissues? researchgate.net
Gene expression profiles: Are there differences in the genes regulated by this compound compared to sodium butyrate?
Metabolic effects: Does the accompanying cation alter the impact of butyrate on cellular metabolism? For example, one study found that intracellular butyrate can reduce magnesium uptake, suggesting a complex interplay. nih.gov
Impact on specific disease models: In preclinical models of various diseases, does this compound show different efficacy or a different mechanism of action compared to other butyrate salts? nih.govnih.gov
Such studies will be critical in discerning whether the choice of cation in a butyrate salt formulation has significant and specific biological consequences.
Development of Advanced Preclinical Models for Complex Disease States
To better predict the potential therapeutic effects of this compound in humans, it is necessary to move beyond simple cell culture models and utilize more complex and physiologically relevant preclinical models.
Examples of advanced preclinical models include:
Organoid cultures: These are three-dimensional cell cultures derived from stem cells that self-organize to resemble miniature organs. Gut organoids, for example, can provide a more realistic model of the intestinal epithelium to study the effects of this compound on barrier function and cell differentiation.
Genetically engineered mouse models (GEMMs): These models can be designed to mimic the genetic basis of human diseases, such as specific mutations found in neurodegenerative diseases or cancers. nih.govgutmicrobiotaforhealth.com Studying the effects of this compound in these models can provide insights into its potential efficacy in genetically defined patient populations.
Humanized mouse models: These are mice that have been engrafted with human cells or tissues, providing a more accurate platform to study human-specific responses to therapeutic agents.
The use of these advanced models will allow for a more nuanced and accurate assessment of the potential of this compound in complex disease states, such as inflammatory bowel disease, diabetic kidney disease, and neurodegenerative disorders. researchgate.netgutmicrobiotaforhealth.comfrontiersin.org
Methodological Advancements in Quantitative Analysis of Butyrate and its Metabolites in Biological Matrices
Accurate and sensitive quantification of butyrate and its metabolites in various biological samples (e.g., feces, blood, tissues) is fundamental to understanding its pharmacokinetics and pharmacodynamics. frontiersin.orgmdpi.com While methods exist, there is ongoing research to improve their efficiency, sensitivity, and throughput.
Current analytical techniques include:
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this is a robust method for detecting short-chain fatty acids. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful tool for the quantification of butyrate. creative-proteomics.comaurigeneservices.comresearchgate.net
Future advancements in this area may focus on:
Minimizing sample derivatization: Developing methods that can directly analyze butyrate without the need for chemical modification would simplify and speed up the analytical process. researchgate.net
Improving isomer separation: Techniques that can reliably separate butyrate from its isomer, isobutyrate, are crucial for accurate quantification. frontiersin.orgrsc.org
Enhancing sensitivity and detection limits: More sensitive assays are needed to accurately measure low concentrations of butyrate in certain biological matrices. mdpi.comresearchgate.net
High-throughput capabilities: Developing faster analytical methods will enable the processing of larger numbers of samples, which is essential for large-scale preclinical and clinical studies. frontiersin.org
These methodological improvements will provide more reliable and detailed data on the absorption, distribution, metabolism, and excretion of this compound, which is essential for its continued research and development.
Q & A
Basic Research Questions
Q. How can researchers design experiments to compare the efficacy of magnesium butyrate with sodium butyrate in in vitro and in vivo models?
- Methodological Approach : Use a factorial design to test both compounds under identical conditions (e.g., concentration, exposure time). For in vitro studies, employ cell lines (e.g., Caco-2 for gut models) and measure outcomes like anti-inflammatory markers (IL-6, TNF-α) or histone deacetylase (HDAC) inhibition. For in vivo experiments, utilize animal models (e.g., NAFLD-induced mice) and assess parameters such as gut permeability, microbial diversity, or liver histopathology. Ensure controlled sodium/magnesium intake to isolate butyrate-specific effects .
- Data Interpretation : Compare dose-response curves and statistical significance using ANOVA. Address confounding variables (e.g., mineral content differences) via isomolar adjustments.
Q. What experimental protocols are recommended to optimize the synthesis of this compound for high purity and stability?
- Methodological Approach : Use acid-base reactions between butyric acid and magnesium hydroxide/carbonate under inert atmospheres to prevent oxidation. Monitor reaction progress via pH titration and characterize the product using FT-IR, NMR, and X-ray diffraction. Assess stability via accelerated aging tests (e.g., 40°C/75% relative humidity) and HPLC quantification of degradation products .
- Data Contradictions : Variations in crystallinity (e.g., hydrates vs. anhydrous forms) may affect bioavailability; use DSC/TGA to confirm thermal stability .
Q. How should researchers control for mineral interactions in studies investigating this compound’s effects on gut microbiota?
- Methodological Approach : Pair this compound with a magnesium-free control (e.g., tributyrin) to distinguish butyrate-specific effects from magnesium’s osmotic or ionic impacts. Use metagenomic sequencing (16S rRNA) to track microbial shifts and quantify short-chain fatty acids (SCFAs) via GC-MS .
- Data Interpretation : Apply linear mixed-effects models to account for inter-subject variability in microbiota composition.
Advanced Research Questions
Q. What mechanisms underlie this compound’s epigenetic regulation in cancer cells, and how do they differ from sodium butyrate?
- Methodological Approach : Perform ChIP-seq or ATAC-seq to map histone acetylation patterns in cancer cells (e.g., MCF-7) treated with equimolar doses of this compound vs. sodium butyrate. Validate HDAC inhibition via fluorometric assays and correlate with apoptosis markers (e.g., caspase-3) .
- Data Contradictions : Sodium butyrate may exhibit stronger HDAC inhibition due to higher solubility, whereas this compound’s divalent cations could modulate intracellular signaling (e.g., NF-κB) .
Q. How can researchers resolve contradictory findings on this compound’s stability in gastrointestinal simulations?
- Methodological Approach : Replicate dynamic in vitro digestion models (e.g., TIM-1) with varying pH gradients and enzyme profiles. Quantify intact this compound using LC-MS/MS and compare with sodium butyrate’s degradation kinetics. Assess bioaccessibility via Caco-2 cell uptake assays .
- Data Interpretation : Contradictions may arise from formulation differences (e.g., enteric coatings); report excipient details and dissolution rates.
Q. What advanced imaging techniques are suitable for tracking this compound’s distribution in tissues during preclinical trials?
- Methodological Approach : Use isotopic labeling (e.g., ²⁵Mg or ¹³C-butyrates) with MRI or MALDI-TOF imaging to map spatial distribution in animal tissues. Correlate with biomarkers (e.g., glutathione for oxidative stress) in disease models like NAFLD or colorectal cancer .
- Data Limitations : Isotope availability and imaging resolution may constrain quantification; validate with bulk tissue analysis (ICP-MS for magnesium) .
Methodological Challenges and Solutions
Q. How can researchers address low bioavailability of this compound in systemic circulation?
- Solution : Develop lipid-based nanoformulations (e.g., solid lipid nanoparticles) to enhance intestinal absorption. Test pharmacokinetics in rodent models using radiolabeled ([¹⁴C]) this compound and compare plasma AUC with free forms .
Q. What statistical models are optimal for analyzing time-dependent effects of this compound in longitudinal studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
